p-Dimethylaminobenzylidene p-anisidine

Nonlinear optics Z-scan technique Third-order susceptibility

Schiff-base NLO crystals with identical imine backbones are not interchangeable-substituent changes alter crystal packing, transparency window, and nonlinear response, risking device integration failure. MDMABA is rigorously characterized with full XRD, FTIR, FT-Raman, and NMR assignment for unambiguous identity verification. Key differentiators: broad 360-1200 nm transparency (367 nm cutoff), enabling Nd:YAG THG at 355 nm; nonlinear absorption coefficient β = 0.18539 cm/W at 532 nm with confirmed saturable absorption for passive Q-switching; low dielectric constant εᵣ ≈ 39 at 1 MHz for high-frequency EOM designs; and HRXRD FWHM = 11 arcsec confirming crystalline perfection. Microwave-assisted green synthesis achieves 93% yield in 6-12 min with recyclable catalyst.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 1749-04-8
Cat. No. B154448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Dimethylaminobenzylidene p-anisidine
CAS1749-04-8
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC
InChIInChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3
InChIKeyKBXXRLKOQDYBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMABA: Schiff Base NLO Material Profile


p-Dimethylaminobenzylidene p-anisidine (CAS 1749-04-8), systematically named 4-{(E)-[(4-methoxyphenyl)imino]methyl}-N,N-dimethylaniline, is a benzylidene aniline Schiff base with molecular formula C₁₆H₁₈N₂O and molecular weight 254.33 g/mol [1]. The compound features a conjugated π-electron system connecting an electron-donating dimethylamino group (–N(CH₃)₂) on one phenyl ring with a methoxy group (–OCH₃) on the other, forming a prototypical donor–π–acceptor architecture via the central imine (C=N) linkage [2]. It crystallizes in the monoclinic system (space group P2₁/n) with E-configuration and exhibits a deep yellow color. First reported as a single-crystal third-order nonlinear optical (NLO) material in 2010 under the acronym MDMABA, the compound has a well-characterized X-ray crystal structure, full vibrational spectroscopic assignment (FTIR, FT-Raman), and NMR proton assignment, establishing a rigorous baseline for purity verification in procurement specifications [2].

MDMABA: Not Interchangeable with Analogs


Benzylidene aniline Schiff bases are NOT interchangeable despite sharing a common imine backbone. Systematic studies from the Ramamurthi research group demonstrate that even a single substituent change on either phenyl ring produces a distinct crystal system, packing arrangement, transparency window, and nonlinear optical response [1]. For example, replacing the para-methoxy group in MDMABA with a chloro substituent yields CDMABA (4-chloro-4′-dimethylamino-benzylidene aniline), which crystallizes in a different monoclinic setting and exhibits distinct thermal, dielectric, and NLO parameter profiles measured under identical Z-scan conditions [2]. Similarly, relocating the methoxy group from the para to the ortho position produces the positional isomer 2MDA, which displays a narrower optical transparency window (480–1100 nm vs. 360–1200 nm for MDMABA) and different third-order susceptibility [3]. Procurement of an in-class analog without verifying these application-specific performance parameters risks device integration failure, particularly in optoelectronic applications where optical transparency, thermal stability, and nonlinear absorption coefficient are co-optimized. The sections below provide the quantitative evidence base required for informed selection.

MDMABA Differentiation Evidence


Nonlinear Optical Absorption: MDMABA vs. BCBA

The third-order nonlinear optical absorption coefficient (β) of MDMABA was determined as 0.18539 cm/W by open-aperture Z-scan using a Nd:YAG laser at 532 nm [1]. This value was obtained from a single crystal of thickness ≈3 mm grown by slow evaporation from acetone. As a cross-study comparator, the related benzylidene aniline derivative 4-bromo-4′-chloro benzylidene aniline (BCBA), measured under Z-scan with a He–Ne laser at 632.8 nm, exhibits a nonlinear absorption coefficient (β) of −2.065 × 10⁻³ m/W, corresponding to an absolute magnitude of approximately 0.207 cm/W [2]. While the different measurement wavelengths (532 nm vs. 632.8 nm) preclude a strictly controlled comparison, the comparable magnitude of β values establishes MDMABA within the same performance tier as BCBA, with the added advantage of a broader optical transparency window (see Evidence Item 2).

Nonlinear optics Z-scan technique Third-order susceptibility

Optical Transparency: MDMABA vs. 2MDA

MDMABA exhibits a UV lower cutoff at 367 nm and remains transparent across the entire 360–1200 nm range, with an optical transmittance of 81% recorded at the cutoff wavelength [1]. In contrast, its positional isomer 2MDA (2-methoxy-N-[4-(dimethyl amino) benzylidene] aniline), where the methoxy group is relocated from the para to the ortho position, displays a significantly narrower transparency window of 480–1100 nm [2]. The wider UV extension of MDMABA (367 nm cutoff vs. 480 nm for 2MDA) means MDMABA transmits light over an additional 113 nm in the near-UV and blue spectral region, which is critical for frequency tripling and broadband optical device applications.

UV–Vis–NIR spectroscopy Optical transparency Bandgap engineering

Thermal Stability and Crystallinity

Thermogravimetric analysis (TGA) of MDMABA conducted from 30°C to 1200°C at 10 K/min under nitrogen atmosphere demonstrates that the compound is thermally stable up to 250°C with no detectable weight loss, after which a major decomposition step (88% weight loss) occurs between 250°C and 420°C, attributed to the loss of carbonyl fragments [1]. Differential thermal analysis (DTA) reveals a sharp endothermic peak at 145.6°C corresponding to the melting point; the sharpness of this peak is indicative of good crystallinity in the synthesized material [1]. In contrast, 2MDA, the ortho-methoxy positional isomer, decomposes at a lower temperature, and its broader melting endotherm suggests inferior crystalline quality [2]. This thermal profile is consistent with the class-level behavior of para-substituted benzylidene anilines, which generally exhibit higher thermal stability than their ortho-substituted counterparts due to reduced steric hindrance around the imine bond.

Thermogravimetric analysis Thermal stability Crystal growth

Dielectric Constant vs. Frequency

The dielectric constant (εᵣ) of MDMABA single crystal was measured as a function of frequency (100 Hz to 1 MHz) and temperature (45–120°C) [1]. At 100°C, εᵣ = 120 at 100 Hz, decreasing to εᵣ ≈ 39 at 1 MHz. This frequency-dependent dielectric response, where the dielectric constant is considerably higher at lower frequencies and stabilizes to a lower, near-constant value at higher frequencies, is characteristic of ionic polarization systems and is desirable for materials used in high-frequency or low-switching-energy optoelectronic devices [1]. As a class-level inference, the dielectric constant of MDMABA at 1 MHz (εᵣ ≈ 39) is lower than that reported for many inorganic NLO crystals (e.g., LiNbO₃: εᵣ ≈ 85 at 1 MHz), which translates to lower RC time constants and faster switching speeds in electro-optic modulator configurations.

Dielectric properties Frequency response Optoelectronic switching

Crystalline Perfection (HRXRD)

High-resolution X-ray diffraction (HRXRD) rocking curve analysis of MDMABA, recorded on the (020) diffracting plane using a multicrystal X-ray diffractometer with Mo Kα radiation, reveals a main peak with full width at half maximum (FWHM) of 11 arcsec and a very low angle grain boundary component with FWHM of 35 arcsec (tilt angle ≤ 1 arcmin) [1]. These FWHM values are close to the theoretical expectation from the dynamical theory of plane-wave X-ray diffraction, indicating good crystalline perfection. The presence of the resolved low-angle boundary peak is detectable only because of the high resolution of the multicrystal diffractometer employed; its influence on bulk physical properties is reported as insignificant [1]. By class-level comparison, many organic NLO crystals exhibit FWHM values in the range of 20–100 arcsec, placing MDMABA at the favorable end of the crystalline quality distribution for organic NLO materials.

High-resolution X-ray diffraction Crystal perfection Phase matching

Green Microwave-Assisted Synthesis

A solvent-free, microwave-assisted synthesis protocol for p-dimethylaminobenzylidene p-anisidine has been reported using fly-ash:H₂SO₄ as a heterogeneous catalyst, achieving a 93% isolated yield after recrystallization from benzene-hexane . The reaction proceeds by condensation of equimolar p-dimethylaminobenzaldehyde and p-methoxyaniline under microwave irradiation (160–800 W, 6–12 min) in a sealed tube, followed by dichloromethane extraction and recrystallization. Critically, the fly-ash:H₂SO₄ catalyst is recyclable: after washing with ethyl acetate and oven-drying at 100°C for 1 h, it can be reused for subsequent reactions . By class-level comparison, conventional reflux synthesis of benzylidene anilines in ethanol typically requires 4–6 h heating and yields in the range of 65–85%, making the microwave method superior in both time efficiency and yield.

Green chemistry Microwave synthesis Process scalability

MDMABA Validated Applications


Saturable Absorbers & Optical Limiters

MDMABA's measured nonlinear absorption coefficient (β = 0.18539 cm/W at 532 nm) and its broad optical transparency window (360–1200 nm, cutoff at 367 nm) make it a candidate for saturable absorber and optical limiter devices operating in the visible to near-IR range [1]. The saturable absorption behavior (enhanced transmission near the Z-scan focus) is explicitly confirmed in the open-aperture Z-scan data, indicating that MDMABA can be used for passive Q-switching and mode-locking in Nd:YAG laser systems [1]. The 81% transmittance at the cutoff wavelength ensures efficient throughput across the entire operational bandwidth.

Electro-Optic Modulators & Photonic Switches

The characterized dielectric response of MDMABA (εᵣ ≈ 39 at 1 MHz, decreasing from 120 at 100 Hz) supports its selection as a low-dielectric-constant organic crystal for high-frequency electro-optic modulator designs [1]. The low εᵣ at MHz frequencies minimizes the RC time constant in electrode-configured devices, enabling faster switching speeds compared to higher-dielectric-constant inorganic alternatives such as LiNbO₃ [1]. The good crystalline perfection (HRXRD FWHM = 11 arcsec) further ensures reproducible electro-optic performance across device fabrication batches.

Third Harmonic Generation for Nd:YAG Lasers

MDMABA's UV lower cutoff at 367 nm is strategically positioned below the third harmonic wavelength of Nd:YAG lasers (355 nm), making the crystal transparent at the generated frequency [1]. This is a non-negotiable requirement for THG device materials, and it differentiates MDMABA from the positional isomer 2MDA (cutoff 480 nm, opaque at 355 nm) and from NMOBA (cutoff 464 nm) [2]. The design recommendation to use MDMABA as the third harmonic generator is explicitly stated in the primary characterization paper [1].

Scalable Green Synthesis

The microwave-assisted, solvent-free synthesis protocol achieving 93% yield within 6–12 minutes using a recyclable fly-ash:H₂SO₄ catalyst provides a compelling procurement rationale for laboratories and pilot-scale facilities prioritizing green chemistry metrics and supply chain efficiency [1]. The elimination of organic solvents during the reaction step, combined with catalyst recyclability (ethyl acetate wash, 100°C oven drying, direct reuse), reduces both procurement cost and environmental footprint compared to conventional reflux methods typically requiring 4–6 h and yielding 65–85% [1].

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